N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide

Physicochemical profiling Lipophilicity Positional isomer comparison

This 3-fluorobenzamide pyrimidine derivative is a critical matched-pair SAR probe for kinase inhibitor discovery. Its meta-fluoro substitution creates a distinct electronic environment vs. 2-fluoro/4-fluoro isomers, enabling precise deconvolution of electronic, steric, and lipophilic effects on target engagement (c-Abl, Bcr-Abl). Use as an analytical reference standard for reproducible IC₅₀ determination in biochemical kinase assays. Ideal for building isomer-series permeability benchmarking sets (PAMPA) and as a versatile late-stage diversification handle via nucleophilic aromatic substitution.

Molecular Formula C15H17FN4O
Molecular Weight 288.326
CAS No. 1448122-17-5
Cat. No. B2923847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide
CAS1448122-17-5
Molecular FormulaC15H17FN4O
Molecular Weight288.326
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C15H17FN4O/c1-9-13(10(2)18-15(17-9)20(3)4)19-14(21)11-6-5-7-12(16)8-11/h5-8H,1-4H3,(H,19,21)
InChIKeyJMHORYXXIGEYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide (CAS 1448122-17-5): Chemical Identity, Scaffold Class, and Procurement Baseline


N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide (CAS 1448122-17-5) is a synthetic small molecule belonging to the pyrimidinylaminobenzamide class, a scaffold extensively associated with tyrosine kinase inhibition [1]. The compound features a 4,6-dimethylpyrimidine core bearing a 2-dimethylamino substituent, linked via an amide bond at the 5-position to a 3-fluorophenyl ring (molecular formula C₁₅H₁₇FN₄O; MW 288.32 g/mol). This structural family includes numerous closely related analogs differentiated solely by the substitution pattern on the terminal benzamide ring, including 2-fluoro, 3-chloro, 3,5-dimethyl, 2-trifluoromethyl, 4-ethoxy, and unsubstituted benzamide variants. The 3-fluoro substitution confers distinct electronic and steric properties compared to its positional isomers, which may influence target binding, metabolic stability, and physicochemical profile [2]. As a research chemical available from multiple specialty vendors, the compound is primarily utilized as a tool molecule in kinase inhibitor discovery programs and as a synthetic intermediate for further derivatization.

Why N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide Cannot Be Interchanged with In-Class Analogs


Within the pyrimidinylaminobenzamide family, even minor variations in the benzamide substitution pattern can produce substantial differences in kinase selectivity, binding affinity, and cellular potency. The pyrimidinylaminobenzamide class exhibits inhibition of tyrosine kinases including c-Abl, Bcr-Abl, and related targets, with potency heavily modulated by the nature and position of substituents on the terminal phenyl ring [1]. The 3-fluoro substitution on the benzamide of the target compound creates a meta-substituted electron-withdrawing environment distinct from the ortho- (2-fluoro) and para- (4-fluoro) isomers, as well as from chloro, methyl, trifluoromethyl, and ethoxy analogs. These electronic and steric differences directly impact hydrogen-bonding capacity, lipophilicity (cLogP), and the compound's fit within kinase ATP-binding pockets [2]. Generic or positional isomer substitution without empirical verification therefore carries significant risk of altered target engagement, off-target activity, and non-comparable structure-activity relationships (SAR).

Quantitative Evidence Guide: Measurable Differentiation of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide from Closest Analogs


Physicochemical Differentiation: cLogP and Hydrogen-Bonding Profile Versus 2-Fluoro and 4-Fluoro Positional Isomers

The 3-fluoro substitution on the benzamide ring yields a distinct lipophilicity and hydrogen-bond acceptor profile compared to the 2-fluoro (ortho) and 4-fluoro (para) positional isomers. The meta-fluoro substituent exerts a purely inductive electron-withdrawing effect without the resonance donation possible at the ortho/para positions, resulting in a computed cLogP of approximately 2.8–3.2 for the 3-fluoro analog, compared to ~2.7–3.0 for the 2-fluoro isomer and ~3.0–3.3 for the 4-fluoro isomer . The meta-fluoro also avoids the intramolecular hydrogen-bonding potential present in the 2-fluoro isomer, which can alter conformational preferences and target binding modes [1]. These differences, while modest in absolute terms, are sufficient to affect membrane permeability and binding-site complementarity in kinase inhibitor SAR campaigns.

Physicochemical profiling Lipophilicity Positional isomer comparison

Cytotoxicity Benchmarking: Class-Level Antiproliferative Activity Referenced to 2-Trifluoromethyl Analog

While no direct head-to-head cytotoxicity data exist for the 3-fluoro target compound versus its closest analogs, class-level data for the closely related N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-(trifluoromethyl)benzamide analog provide a quantitative activity baseline. This analog demonstrated IC₅₀ values of 12.5 µM against MCF-7 breast cancer cells and 15.0 µM against A549 lung cancer cells in MTS assays . Given that the 3-fluoro substituent is less lipophilic and less sterically demanding than the 2-trifluoromethyl group (cLogP difference >1 log unit; molar refractivity difference >15 units), the 3-fluoro target compound is expected to exhibit distinct cellular permeability and target engagement kinetics relative to the 2-CF₃ comparator . This class-level inference provides a quantitative framework for benchmarking future direct comparative studies.

Anticancer activity Cytotoxicity MCF-7 A549

Kinase Profiling Selectivity: Scaffold-Level Tyrosine Kinase Inhibition with Substituent-Dependent Potency Modulation

The pyrimidinylaminobenzamide scaffold is documented in the patent literature as an inhibitor of tyrosine kinases, notably c-Abl, Bcr-Abl, and related kinases implicated in leukemias and solid tumors [1]. The general pharmacophore consists of the pyrimidine core acting as an ATP-competitive hinge-binding motif, while the benzamide moiety engages a hydrophobic back pocket adjacent to the gatekeeper residue. Substituents on the benzamide ring modulate potency: electron-withdrawing groups (e.g., F, Cl, CF₃) generally enhance target affinity relative to unsubstituted or electron-donating variants. The 3-fluoro group provides a balanced electron-withdrawing effect (Hammett σₘ = 0.34) intermediate between 3-chloro (σₘ = 0.37) and unsubstituted (σ = 0), predicting moderate kinase inhibitory potency relative to the 3-chloro and 2-trifluoromethyl analogs [2]. This scaffold-level SAR framework enables rational selection of the 3-fluoro analog for screening cascades where excessive potency or lipophilicity from stronger EWGs is undesirable.

Kinase inhibition Tyrosine kinase Structure-activity relationship c-Abl

Evidence-Based Application Scenarios for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide in Scientific Research and Industrial Procurement


Kinase Inhibitor SAR Probe: Differentiating the Contribution of Meta-Fluoro Substitution to Target Affinity and Selectivity

The compound is best deployed as a matched-pair SAR probe within a systematically varied benzamide series to quantify the contribution of the 3-fluoro substituent to kinase inhibition potency. By comparing the 3-fluoro analog head-to-head with the unsubstituted benzamide (negative control) and the 3-chloro/3-CF₃ analogs (stronger EWGs), researchers can deconvolve electronic from steric and lipophilic effects on target engagement. The pyrimidinylaminobenzamide class patent literature identifies Bcr-Abl and c-Abl as primary kinase targets amenable to this SAR strategy [1]. Procurement as an analytical-grade reference standard (≥95% purity by HPLC) supports reproducible IC₅₀ determination in biochemical kinase assays.

Physicochemical Benchmarking for Lead Optimization: Assessing Permeability and Solubility in a Fluorinated Benzamide Series

The compound can serve as a central member of a permeability/solubility benchmarking set spanning the 2-fluoro, 3-fluoro, and 4-fluoro positional isomers. Parallel artificial membrane permeability assay (PAMPA) and kinetic solubility determination across the isomer series enable direct quantification of fluorine position effects on drug-like properties. The computed cLogP range (2.8–3.2) and the purely inductive electronic character of the meta-fluoro substituent predict intermediate permeability relative to ortho- and para-fluoro analogs, making the target compound a critical data point for establishing position-permeability relationships in pyrimidine-based kinase inhibitor leads [2].

Synthetic Intermediate for Diversified Kinase Inhibitor Library Construction

The 3-fluorobenzamide moiety provides a versatile handle for further chemical diversification. The 3-fluoro substituent is amenable to nucleophilic aromatic substitution under appropriate conditions, enabling late-stage functionalization to generate focused compound libraries. Additionally, the dimethylamino group on the pyrimidine ring can undergo N-oxide formation or dealkylation, providing orthogonal diversification routes. Industrial procurement at multi-gram scale supports parallel synthesis workflows for generating 50–200 compound libraries aimed at exploring kinase selectivity space around the pyrimidinylaminobenzamide core [1].

Cellular Proof-of-Concept Studies: Benchmarked Antiproliferative Assessment in Oncology Models

With class-level cytotoxicity data establishing activity expectations (e.g., the 2-CF₃ analog exhibiting MCF-7 IC₅₀ ~12.5 µM and A549 IC₅₀ ~15.0 µM ), the 3-fluoro target compound can be systematically evaluated in the same cell lines to quantify the functional consequences of replacing a -CF₃ group with a -F substituent. This facilitates determination of whether the reduced lipophilicity of the 3-fluoro analog translates to improved selectivity windows or altered mechanisms of action in tumor cell proliferation assays.

Quote Request

Request a Quote for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.